molecular formula C23H28ClN3O B248196 N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Cat. No. B248196
M. Wt: 397.9 g/mol
InChI Key: YGEFSWSRRBZIBW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide selectively binds to the active site of BTK, preventing its activation and downstream signaling. BTK is a key mediator of B cell receptor (BCR) signaling, which is required for B cell survival and proliferation. By inhibiting BTK, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide induces apoptosis in B cells and reduces the production of antibodies.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to reduce the proliferation and survival of B cells in preclinical models of B cell malignancies. In addition, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to reduce the production of antibodies and the activation of immune cells, such as T cells and natural killer cells. These effects are thought to contribute to the anti-cancer activity of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in B cells. However, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors. These include:
1. Combination therapy: N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be combined with other anti-cancer agents to enhance its activity and overcome resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors.
3. New indications: N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be evaluated in other B cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.
4. Improved formulations: New formulations of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be developed to improve its solubility and pharmacokinetics.
5. Resistance mechanisms: The mechanisms of resistance to N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors may be elucidated to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves several steps, starting with the reaction of 3-chloro-2-methylphenylamine with 3-bromo-1-propanol to form an intermediate. This intermediate is then reacted with 4-(3-phenylprop-2-en-1-yl)piperazine and 4-dimethylaminopyridine (DMAP) to form the final product, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide. The overall yield of the synthesis is around 40%.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis (cell death) in B cells. N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

properties

Product Name

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Molecular Formula

C23H28ClN3O

Molecular Weight

397.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H28ClN3O/c1-19-21(24)10-5-11-22(19)25-23(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-3-2-4-8-20/h2-11H,12-18H2,1H3,(H,25,28)/b9-6+

InChI Key

YGEFSWSRRBZIBW-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.